molecular formula C14H22O3S B1583995 Heptyl p-toluenesulfonate CAS No. 24767-82-6

Heptyl p-toluenesulfonate

Cat. No. B1583995
CAS RN: 24767-82-6
M. Wt: 270.39 g/mol
InChI Key: BQPVBPLMUCJNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl p-toluenesulfonate is a chemical compound with the molecular formula C14H22O3S . It is also known as heptyl toluene sulfonate or HPTS. The molecular weight of this compound is 270.39 g/mol .


Synthesis Analysis

While specific synthesis methods for Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA) has been used as an efficient catalyst for various reactions . For instance, PTSA has been used as an acid catalyst for PET hydrolysis under relatively mild conditions .


Molecular Structure Analysis

The molecular structure of Heptyl p-toluenesulfonate consists of a heptyl group (seven carbon aliphatic chain) attached to a p-toluenesulfonate group . The IUPAC name for this compound is heptyl 4-methylbenzenesulfonate .


Chemical Reactions Analysis

While specific chemical reactions involving Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA), a related compound, has been used as a catalyst in various reactions . For instance, PTSA has been used as a catalyst in the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .


Physical And Chemical Properties Analysis

Heptyl p-toluenesulfonate is a liquid at 20 degrees Celsius . It has a molecular weight of 270.39 g/mol . The compound is moisture sensitive .

Scientific Research Applications

Anticancer Research

Heptyl p-toluenesulfonate and its derivatives have been studied for their anticancer properties. A study by Cyr, Langler, & Lavigne (2008) revealed that the synthetic sulfonate ester, p-methoxyphenyl p-toluenesulfonate, showed selective toxicity towards breast cancer cells, causing cell cycle arrest and apoptosis. Additionally, Langler, Paddock, Thompson, Crandall, Ciach, & Kain (2003) identified p-methoxyphenyl p-toluenesulfonate as an effective antimalarial agent with pronounced activity against human skin cancer cells.

Protein Hydrolysis

In the field of biochemistry, Liu & Chang (1971) utilized p-toluenesulfonic acid in protein hydrolysis for the analysis of tryptophan. This method offered a convenient alternative to traditional hydrolysis techniques.

Chemical Synthesis and Radioiodination

Heptyl p-toluenesulfonate derivatives are used in chemical synthesis and radioiodination. Musachio & Lever (1992) described the use of p-toluenesulfonate esters in the synthesis of neuroreceptor ligands. This methodology facilitates the labeling of small molecules with radioactive iodine isotopes.

Environmental Engineering

In environmental engineering, Amat, Arques, López, Seguı́, & Miranda (2004) researched the degradation of p-toluenesulfonic acid, a model compound for sulfonic pollutants in industrial wastewaters, using ozone and UV radiation. This study contributes to the understanding of pollutant abatement techniques.

Nonlinear Optical Materials

Heptyl p-toluenesulfonate derivatives are also significant in the development of nonlinear optical materials. Suresh, Bahadur, & Athimoolam (2013) reported the growth and characterization of p-Toluidine p-Toluenesulfonate, a material with potential applications inoptoelectronics and photonics due to its nonlinear optical properties.

Anti-Allergic Agent Development

The development of anti-allergic agents has also incorporated heptyl p-toluenesulfonate derivatives. For instance, Tada, Yamawaki, Ueda, Matsumoto, Matsuura, Yasumoto, Koda, & Hori (2002) evaluated derivatives of dimethyl(2-phenoxyethyl)sulfonium p-toluenesulfonate for their anti-allergic activity, aiming to develop treatments for type I allergic diseases.

Organic Synthesis

Heptyl p-toluenesulfonate and its analogs are utilized in various organic synthesis applications. Ichikawa, Hamada, Sonoda, & Kobayashi (1992) described a one-pot synthesis method using 2,2,2-trifluoroethyl p-toluenesulfonate to generate difluorovinyl carbonyl compounds.

Photovoltaics and Electronics

The use of heptyl p-toluenesulfonate in the field of photovoltaics and electronics is evident in studies like Chinnasami, Manikandan, Chandran, Paulraj, & Ramasamy (2019). They investigated p-toluidine p-toluenesulfonate crystals, analyzing their potential in electronic and optoelectronic applications due to their unique photoconductivity and chemical etching patterns.

Safety And Hazards

Heptyl p-toluenesulfonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid contact with skin, eyes, and clothing, and to not breathe vapors or spray mist . It should be used only in well-ventilated areas and should not be ingested .

Future Directions

While specific future directions for Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA), a related compound, has been used as a catalyst in various reactions and has potential for further applications . For instance, PTSA has been used as an acid catalyst for PET hydrolysis, suggesting potential applications in the recycling of PET .

properties

IUPAC Name

heptyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPVBPLMUCJNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344765
Record name Heptyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl p-toluenesulfonate

CAS RN

24767-82-6
Record name Heptyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptyl p-toluenesulfonate
Reactant of Route 2
Reactant of Route 2
Heptyl p-toluenesulfonate
Reactant of Route 3
Reactant of Route 3
Heptyl p-toluenesulfonate
Reactant of Route 4
Reactant of Route 4
Heptyl p-toluenesulfonate
Reactant of Route 5
Reactant of Route 5
Heptyl p-toluenesulfonate
Reactant of Route 6
Reactant of Route 6
Heptyl p-toluenesulfonate

Citations

For This Compound
27
Citations
K Baum, CD Beard, V Grakauskas… - 1978 - apps.dtic.mil
Contents Nitrosilicone Chemistry Chemistry of 2-Fluoro-2-nitropropanediol Experimental--Bis2-fluoro-2, 2-dinitropropylsilanediols Reaction of bis2-fluoro-2, 2-dinitropropyl silanediol …
Number of citations: 2 apps.dtic.mil
PT Berkowitz, K Baum - The Journal of Organic Chemistry, 1981 - ACS Publications
… Flash chromatography11 (9:1 methylene chloride-ethyl acetate) gave 0.070g (34%) of 2,6-difluoro-7-hydroxy-2,6-dinitro-4-oxa-l-heptyl ptoluenesulfonate. Crystallization from methylene …
Number of citations: 3 pubs.acs.org
WH Saunders Jr, DS Bailey… - Journal of the …, 1970 - ACS Publications
Eliminations from 2-and 3-hexyltrimethylammonium ionsshow an excellent correlation between the stereochemistry of the elimination and the trans: cis ratio of the 2-and 3-hexene …
Number of citations: 1 pubs.acs.org
H Pines, CT Goetschel - The Journal of Organic Chemistry, 1965 - ACS Publications
… toluenesulfonyl chloride according to the published procedure,1* yielding 3-heptyl-p-toluenesulfonate. The crude tosylate was treated with 120 g. (0.51 mole) of calcium bromide …
Number of citations: 2 pubs.acs.org
VG WITTERHOLT - 1958 - search.proquest.com
… in refluxing diethylene glycol seems to corroborate the above observation since it would hardly be expected that the tosyl group of 4-methyl-tetrade-cafluoro-4-heptyl p-toluenesulfonate, …
Number of citations: 2 search.proquest.com
RJ Kinney, WD Jones, RG Bergman - Journal of the American …, 1978 - ACS Publications
The complex PPN+[CpV (CO) 3H] _ (PPN-3; Cp t^-CsHs) has been prepared in 70% yield by sodium reduction of CpV (CO) 4 (1) followed by protonationof the resulting dianion [CpV (…
Number of citations: 183 pubs.acs.org
CE Rogge, BG Fox - Biochemistry, 2002 - ACS Publications
… 10-Hydroxydecanoic acid (4.51 g, 24 mmol) was reacted with heptyl p-toluenesulfonate as above for O-8, and 0.276 g of product was obtained (0.97 mmol, 4.1% yield starting from 10-…
Number of citations: 27 pubs.acs.org
JM Schwab, JB Klassen - Journal of the American Chemical …, 1984 - ACS Publications
… (S)-[l,2,2-2H3]Heptyl p-Toluenesulfonate. The crude alcohol from the previous reaction was converted to the corresponding /Moluenesulfonate in the usual manner.52 …
Number of citations: 76 pubs.acs.org
T NAGAI, M HAMA, M YOSHIOKA, M YUDA… - Chemical and …, 1989 - jstage.jst.go.jp
… l,1,1-Trifluoro—2-(trifluoromethyl)-6-oxo-2-heptyl p-Toluenesulfonate (30) A solution of TsCl (356 mg, 1.9mmol) in THF (3 ml) was added to a mixture of 29 (420 mg, 1.67 mmol) and 50…
Number of citations: 29 www.jstage.jst.go.jp
JH Horner, M Newcomb - Journal of Labelled Compounds and …, 2012 - Wiley Online Library
Among the thousands of cytochrome P450 enzymes known, many selectively hydroxylate the hydrocarbon tail of fatty acids at the terminal (ω) position and the ω‐1, ω‐2, and ω‐3 …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.